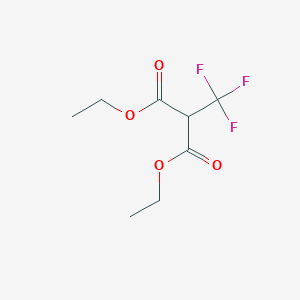
2,7-dibromoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromoanthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the anthracene skeleton. It has the molecular formula C14H8Br2 and is known for its bright yellow crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromoanthracene typically involves the bromination of anthracene. One common method is the reaction of anthracene with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under vigorous stirring to ensure proper mixing and prevent the coating of undissolved anthracene. The mixture is then gently warmed to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to anthracene in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield various substituted anthracenes depending on the nucleophile used.
- Oxidation can lead to the formation of anthraquinones.
- Reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
2,7-Dibromoanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Used as a precursor for blue-emitting materials in OLEDs.
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Photon Upconversion: Employed in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency
Mechanism of Action
The mechanism of action of 2,7-dibromoanthracene in various applications involves its ability to participate in photophysical processes. For instance, in OLEDs, the compound’s electronic structure allows it to emit light upon excitation. In biological imaging, its fluorescence properties enable it to act as a probe by emitting light when exposed to specific wavelengths .
Comparison with Similar Compounds
- 9,10-Dibromoanthracene
- 1,5-Dibromoanthracene
- 2,3,6,7-Anthracenetetracarbonitrile
- 9-Bromoanthracene
Comparison: 2,7-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and photophysical properties. Compared to 9,10-dibromoanthracene, which is more commonly studied, this compound offers distinct advantages in certain applications like OLEDs and photon upconversion due to its specific electronic configuration .
Properties
CAS No. |
63469-82-9 |
|---|---|
Molecular Formula |
C14H8Br2 |
Molecular Weight |
336 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



